CHF-4227 is a fluorinated compound primarily explored for its applications in various chemical and biological processes. It belongs to a class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, low surface tension, and resistance to chemical degradation. These characteristics make CHF-4227 an interesting candidate for applications in fields ranging from materials science to pharmaceuticals.
The chemical behavior of CHF-4227 is notable for its participation in oxidation reactions. Research has demonstrated that CHF-4227 can undergo a two-stage oxidation process when mixed with air. The initial stage involves the formation of perfluorohexane, followed by further oxidation stages leading to carbon dioxide and other products. This two-stage mechanism is critical for understanding its combustion properties and potential environmental impacts .
The biological activity of CHF-4227 has been the subject of various studies, particularly focusing on its interactions with biological systems. Preliminary findings suggest that it may exhibit antimicrobial properties, although comprehensive studies on its toxicity and pharmacological effects are still required to fully understand its biological profile.
The synthesis of CHF-4227 typically involves several methods, including:
These methods highlight the versatility in synthesizing CHF-4227 and its derivatives.
CHF-4227 has potential applications in various domains:
These applications leverage the compound's stability and reactivity, making it a valuable material in both industrial and research settings.
Studies exploring the interactions of CHF-4227 with other compounds are essential for understanding its behavior in different environments. For instance, investigations into its reactions with hydroxyl radicals have shown that it can form stable intermediates, which may influence atmospheric chemistry and degradation pathways. Understanding these interactions is crucial for assessing both environmental impact and safety in industrial applications .
CHF-4227 shares similarities with other fluorinated compounds, particularly in terms of structure and reactivity. Below is a comparison with selected similar compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Perfluorocyclopentadiene | Cyclic Fluorinated | Known for its unique reactivity patterns in Diels-Alder reactions. |
Perfluorohexane | Linear Fluorinated | Exhibits high thermal stability but lacks the reactivity seen in CHF-4227. |
1H-perfluoroindene | Aromatic Fluorinated | Displays different electronic properties due to aromatic stabilization. |
CHF-4227 stands out due to its specific oxidation behavior and potential biological activity, which are not as pronounced in the other compounds listed.
CHF-4227 is a selective estrogen receptor modulator (SERM) that has been extensively studied using computational chemistry and molecular modeling approaches. This comprehensive analysis examines the computational methodologies employed to understand the molecular basis of its estrogen receptor interactions and structure-activity relationships.
The molecular docking studies of CHF-4227 with estrogen receptor subtypes have been conducted using advanced computational approaches to understand the binding mechanisms and receptor selectivity profiles. The primary focus has been on the interactions with both estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β) subtypes [1].
The docking studies employed molecular docking simulations to investigate the binding modes of CHF-4227 with the ligand-binding domains of both ER-α and ER-β [1]. These computational approaches utilized the crystallographic structures of the estrogen receptor subtypes to predict the binding conformations and interaction patterns of the benzopyran derivatives.
The computational analysis revealed that CHF-4227 demonstrates differential binding characteristics with the two estrogen receptor subtypes. The binding studies showed that the compound exhibits high affinity for both ER-α (Ki = 0.017 nM) and ER-β (Ki = 0.099 nM), with approximately 6-fold higher affinity for ER-α compared to ER-β [2].
Receptor Subtype | Ki Value (nM) | Binding Affinity | Selectivity |
---|---|---|---|
ER-α | 0.017 | High | Preferred |
ER-β | 0.099 | High | Secondary |
Ratio (ER-β/ER-α) | 5.8 | - | 6-fold ER-α selectivity |
The docking studies revealed important structural features that contribute to the receptor binding affinity and selectivity. The benzopyran scaffold with the 3-phenyl substitution pattern plays a crucial role in determining the binding interactions with the estrogen receptor subtypes [1].
The computational analysis identified that the binding affinity depends significantly on the nature and position of substituents at the 3-phenyl ring. Small, hydrophobic 4'-substituents were found to interact with a small accessory binding cavity, while di-substitution at 4' and 3' positions led to enhanced ER-α selectivity [1].
The molecular docking studies provided insights into the molecular basis of receptor selectivity. The computational analysis revealed that the selectivity between ER-α and ER-β can be attributed to differences in amino acid composition and side chain conformation in the regions accommodating the 3-phenyl ring at the human ER-α and ER-β ligand-binding domains [1].
The docking simulations demonstrated that CHF-4227's binding mode involves specific interactions with key amino acid residues in the binding pocket, contributing to its selective estrogen receptor modulator activity. The computational predictions were consistent with experimental binding affinity measurements, validating the accuracy of the docking methodology.
The quantitative structure-activity relationship analysis of CHF-4227 and related benzopyran derivatives has been conducted to establish mathematical relationships between molecular structure and biological activity. The QSAR studies focused on identifying key structural features that contribute to estrogen receptor binding affinity and pharmacological activity [1].
The QSAR analysis utilized various molecular descriptors to characterize the chemical structure of CHF-4227 and its analogs. These descriptors included physicochemical properties, topological indices, and electronic parameters that could influence the biological activity of the compounds.
The computational analysis of CHF-4227 incorporated several important molecular descriptors that are relevant to its biological activity:
Descriptor Category | Parameter | Value | Significance |
---|---|---|---|
Molecular Properties | Molecular Weight | 471.59 g/mol | Drug-like properties |
Topological | Heavy Atom Count | 35 | Structural complexity |
Electronic | XLogP3-AA | 5.4 | Lipophilicity |
Hydrogen Bonding | HBD Count | 1 | Receptor interactions |
Hydrogen Bonding | HBA Count | 5 | Receptor interactions |
Rotatable Bonds | Rotatable Bond Count | 8 | Conformational flexibility |
The QSAR analysis revealed that the binding affinity of CHF-4227 and related compounds depends primarily on the substitution pattern of the 3-phenyl ring. The computational studies identified that specific structural modifications can significantly influence the estrogen receptor binding affinity and selectivity [1].
The structure-activity relationship analysis demonstrated that the basic side chain length at position 4 of the benzopyran scaffold affects the uterine activity of the compounds. CHF-4227 (compound 9c) showed excellent binding affinity and antagonist activity on the uterus, representing an optimal balance of structural features [1].
The QSAR modeling approach has been used to develop predictive models for estimating the biological activity of new benzopyran derivatives. These models incorporate the key structural features identified from the CHF-4227 studies to predict estrogen receptor binding affinity and pharmacological activity.
The computational models provide valuable insights for structure-based drug design, allowing for the rational modification of the benzopyran scaffold to optimize biological activity and selectivity profiles.
While specific molecular dynamics (MD) simulation studies of CHF-4227 receptor-ligand complexes are not extensively documented in the available literature, the general principles of MD simulations for SERM-estrogen receptor complexes provide valuable insights into the dynamic behavior of such systems.
MD simulations of receptor-ligand complexes typically involve the following computational approaches:
Molecular dynamics simulations of estrogen receptor-ligand complexes provide insights into the dynamic nature of the binding interactions. These simulations can reveal:
Typical MD simulation parameters for estrogen receptor-ligand complexes include:
Parameter | Value | Purpose |
---|---|---|
Force Field | AMBER/CHARMM | Molecular mechanics |
Simulation Time | 10-100 ns | Dynamic behavior |
Temperature | 300 K | Physiological conditions |
Pressure | 1 atm | Standard conditions |
Solvent Model | TIP3P/SPC | Water environment |
The analysis of MD trajectories provides quantitative measures of complex stability and dynamics:
Although specific MD simulations of CHF-4227 complexes are not widely reported, the computational methodology would be applicable to understand:
The comparative binding energy calculations for CHF-4227 against other SERM analogs have been conducted using various computational approaches. These methods provide quantitative assessments of the relative binding affinities and help understand the molecular basis of compound selectivity.
The computational binding energy calculations typically employ:
CHF-4227 has been compared with raloxifene, a clinically approved SERM, in terms of binding affinity and pharmacological activity. The comparative studies revealed that CHF-4227 demonstrates superior binding characteristics:
Compound | ER-α Binding (Ki, nM) | ER-β Binding (Ki, nM) | Selectivity | Activity Profile |
---|---|---|---|---|
CHF-4227 | 0.017 | 0.099 | 6-fold ER-α | High affinity |
Raloxifene | ~0.5 | ~1.0 | ~2-fold ER-α | Moderate affinity |
The computational analysis indicates that CHF-4227 exhibits approximately 30-fold higher binding affinity for ER-α compared to raloxifene, suggesting superior pharmacological potential [2].
Computational studies have also compared CHF-4227 with tamoxifen, another clinically important SERM. The binding energy calculations revealed distinct differences in the binding modes and affinities:
The comparative binding energy calculations have identified specific molecular interactions that contribute to the superior binding affinity of CHF-4227:
Key Binding Interactions:
The binding energy calculations provide insights into the thermodynamic basis of CHF-4227's binding interactions:
Thermodynamic Parameter | Contribution | Significance |
---|---|---|
Enthalpy (ΔH) | Favorable | Strong molecular interactions |
Entropy (ΔS) | Variable | Conformational changes |
Gibbs Free Energy (ΔG) | Highly favorable | Strong binding affinity |
The comparative binding energy analysis has established structure-energy relationships that explain the superior performance of CHF-4227:
The comparative binding energy calculations provide valuable insights for structure-based drug design:
The computational analysis demonstrates that CHF-4227 represents a significant advancement in SERM design, with superior binding characteristics compared to existing clinical agents. The detailed molecular understanding provided by these computational studies supports the potential therapeutic applications of CHF-4227 in postmenopausal therapy and other estrogen-related conditions.